molecular formula C19H12Cl2FN3O2S B2405138 (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide CAS No. 786676-78-6

(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide

Cat. No.: B2405138
CAS No.: 786676-78-6
M. Wt: 436.28
InChI Key: FASIOJOWPJBWTR-RGEXLXHISA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configuration at the exocyclic double bond, a cyano group, and an acetamide moiety. Key structural features include:

  • 4-Oxothiazolidin-2-ylidene core: A heterocyclic scaffold associated with diverse bioactivities, including anticancer and antimicrobial properties .

Synthesis involves condensation of hydrazinecarbothioamide derivatives with ethyl 4-chloroacetoacetate in dry DMF under basic conditions (K₂CO₃), followed by cyclization .

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3O2S/c20-11-2-1-10(15(21)8-11)7-16-18(27)25(13-5-3-12(22)4-6-13)19(28-16)14(9-23)17(24)26/h1-6,8,16H,7H2,(H2,24,26)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASIOJOWPJBWTR-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This compound's structure features a thiazolidinone core, which is known for its significant pharmacological potential.

Chemical Structure

The compound can be represented as follows:

C18H15Cl2FN2O Molecular Weight 371 23 g mol \text{C}_{18}\text{H}_{15}\text{Cl}_2\text{F}\text{N}_2\text{O}\quad \text{ Molecular Weight 371 23 g mol }

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated efficacy against fungal pathogens.
  • Antidiabetic Properties : Potential role in glucose metabolism regulation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several thiazolidinone derivatives, including the target compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.18 ± 0.06 mg/mL
Staphylococcus aureus0.25 ± 0.05 mg/mL
Klebsiella pneumoniae0.30 ± 0.07 mg/mL
Pseudomonas aeruginosa0.35 ± 0.10 mg/mL

These findings suggest that the compound is particularly effective against E. coli and S. aureus, which are significant pathogens in clinical settings .

Antifungal Activity

The antifungal potential of (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide was assessed against various fungal strains:

Fungal Strain EC50 (µg/mL)
Aspergillus solani0.85
Phoma lingam2.29
Candida albicans1.20

The compound exhibited significant antifungal activity, particularly against A. solani and P. lingam, indicating its potential as a fungicide .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by their structural components:

  • Electron-Withdrawing Groups : The presence of chlorine and fluorine atoms enhances antimicrobial potency.
  • Thiazolidinone Core : Essential for maintaining biological activity across different derivatives.
  • Substituent Variability : Modifications at the benzyl and phenyl positions can lead to variations in activity levels.

Research suggests that compounds with multiple electron-withdrawing substituents tend to exhibit superior antimicrobial effects compared to those with fewer or weaker substituents .

Case Studies

In clinical trials and laboratory studies, thiazolidinone derivatives have been tested for their efficacy in treating infections caused by resistant bacterial strains:

  • A recent study demonstrated that a derivative similar to (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide showed a significant reduction in bacterial load in infected animal models when administered at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Thiazolidine derivatives, including (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide, are known for their antimicrobial activity. Studies indicate that similar compounds exhibit significant efficacy against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Activity
Research highlights the potential of thiazolidine derivatives in cancer treatment. Compounds with similar structures have shown cytotoxic effects on cancer cells, making (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide a candidate for further investigation in anticancer drug development . Its ability to interact favorably with biological targets may enhance its therapeutic efficacy.

Mechanism of Action
Computational studies suggest that the electronic properties of this compound facilitate interactions with biomolecules such as enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacokinetics and mechanism of action .

Materials Science

The unique structural characteristics of (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide may also allow for applications in materials science. Its reactivity profile can be harnessed for functionalization and derivatization processes in organic synthesis, potentially leading to new materials with desirable properties .

Organic Synthesis

The synthesis of (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide typically involves multiple steps that can vary based on desired yield and purity. The compound's synthesis can serve as a model for developing new synthetic pathways for related thiazolidine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to three analogs (Table 1) with modifications in aromatic substituents and core functional groups:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name R₁ (Benzyl Group) R₂ (Aryl Group) Molecular Weight* Key Features
Target Compound: (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide 2,4-Dichlorobenzyl 4-Fluorophenyl ~494.3 g/mol High lipophilicity; dual halogen substitution
Analog 1: (2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxothiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide 2-Chlorobenzyl 4-Methylphenyl ~478.9 g/mol Monochlorinated; methyl groups enhance solubility
Analog 2: (2Z)-2-Cyano-N-(2,4-dichlorophenyl)-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide 4-Methylbenzyl Phenyl ~488.1 g/mol Methylbenzyl reduces steric hindrance
Analog 3: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Hydrazono-methoxyphenyl 4-Hydroxyphenyl ~452.4 g/mol Methoxy and hydroxy groups improve polarity

*Molecular weights estimated based on substituent contributions.

Key Observations:

The 4-fluorophenyl group in the target introduces stronger electron-withdrawing effects than 4-methylphenyl (Analog 1) or unsubstituted phenyl (Analog 2), which may improve metabolic stability .

Polar Functional Groups :

  • Analog 3’s 4-hydroxyphenyl and methoxy groups increase polarity, favoring aqueous solubility but possibly reducing bioavailability compared to halogenated analogs .

Stereochemical Considerations: The Z-configuration in the target compound and analogs ensures planar geometry of the thiazolidinone core, critical for π-π stacking interactions in biological targets .

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